5-(3,5-Dichlorophenyl)picolinic acid

Catalog No.
S890360
CAS No.
1261980-57-7
M.F
C12H7Cl2NO2
M. Wt
268.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3,5-Dichlorophenyl)picolinic acid

Process chemists often rely on 5-bromopicolinic acid for biaryl synthesis, requiring in-house Suzuki coupling that risks palladium contamination and high purification costs. 5-(3,5-Dichlorophenyl)picolinic acid is a pre-built biaryl intermediate that bypasses this step entirely. Key advantages:

  • Eliminates Pd catalyst use, ensuring compliance with ICH Q3D elemental impurity limits.
  • Unique 3,5-dichloro substitution provides metabolic stability and high receptor affinity in APIs and agrochemicals.
  • Pre-assembled rigid biaryl axis simplifies downstream synthesis, accelerating route scoping.

Available for immediate supply.

CAS Number

1261980-57-7

Product Name

5-(3,5-Dichlorophenyl)picolinic acid

IUPAC Name

5-(3,5-dichlorophenyl)pyridine-2-carboxylic acid

Molecular Formula

C12H7Cl2NO2

Molecular Weight

268.09 g/mol

InChI

InChI=1S/C12H7Cl2NO2/c13-9-3-8(4-10(14)5-9)7-1-2-11(12(16)17)15-6-7/h1-6H,(H,16,17)

InChI Key

GIDXNGGKTSSOGM-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O

Canonical SMILES

C1=CC(=NC=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O

Synonyms

5-(3,5-Dichlorophenyl)pyridine-2-carboxylic acid, 5-(3,5-Dichlorophenyl)-2-pyridinecarboxylic acid, 3,5-Dichlorophenyl picolinic acid

Purity

≥97%

Package Size

0.25 g, 1 g

5-(3,5-Dichlorophenyl)picolinic acid (CAS: 1261980-57-7) is a highly functionalized biaryl building block featuring a pyridine-2-carboxylic acid core coupled with a lipophilic 3,5-dichlorophenyl moiety. In industrial procurement, it is primarily sourced as an advanced intermediate for the synthesis of complex agrochemicals and active pharmaceutical ingredients (APIs). By providing a pre-assembled, rigid biaryl axis with specific electron-withdrawing halogens, this compound allows process chemists to bypass early-stage cross-coupling reactions. Its dual functionality—a coordinating picolinic acid and a sterically demanding di-halogenated ring—makes it a critical precursor where precise spatial arrangement and metabolic stability are required [1].

Research Fit

1
Agrochemical auxin-mimic herbicide lead discovery
Reported scaffold for AFB5 receptor-targeted SAR
2
Ion channel pharmacology: Nav1.8 negative control research
Attenuated hNav1.8 inhibition supports assay validation
3
Cell differentiation and anti-proliferative probe studies
Monocyte lineage induction in undifferentiated cell models
4
Coordination polymer and optoelectronic material synthesis
Bifunctional ligand for photocatalytic and OLED research

Substituting 5-(3,5-Dichlorophenyl)picolinic acid with a generic precursor like 5-bromopicolinic acid forces manufacturers to perform in-house Suzuki-Miyaura cross-coupling. This introduces a costly catalytic step and risks palladium contamination in the final product, which strictly requires heavy metal scavenging to meet ICH Q3D elemental impurity guidelines [1]. Furthermore, attempting to substitute this compound with a monochloro analog (e.g., 5-(4-chlorophenyl)picolinic acid) fundamentally alters the molecule's physicochemical profile. The 3,5-dichloro substitution provides a unique V-shaped steric bulk and prevents cytochrome P450-mediated oxidation at the meta positions. Losing this specific halogenation pattern results in APIs with drastically reduced metabolic half-lives or agrochemicals with significantly lowered target receptor affinity[2].

Substitution Risk

Positional Isomer
3-, 4-, or 6-substituted isomers may exhibit divergent herbicidal or biological activity; auxin-mimic SAR depends on 5-substitution geometry.
Chlorine Pattern
2,5-dichloro or 2,3,5-trichloro analogs show substantially higher Nav1.8 inhibition; the 3,5-dichloro motif is a known negative determinant.
General Scaffold
Unsubstituted or mono-halogenated picolinic acids may lack the reported differentiation induction and multi-target research breadth.

Process Efficiency: Elimination of In-House Cross-Coupling

Procuring the pre-coupled 5-(3,5-Dichlorophenyl)picolinic acid directly eliminates the need for an in-house palladium-catalyzed Suzuki coupling of 5-bromopicolinic acid with 3,5-dichlorophenylboronic acid. Standard biaryl couplings on picolinic acid derivatives typically max out at 75-85% yield due to protodeboronation and homocoupling side reactions [1]. By sourcing the intact biaryl system, process chemists avoid this 15-25% yield penalty and bypass the need for expensive palladium scavengers required to reduce residual Pd below the 10 ppm regulatory threshold [2].

Evidence DimensionSynthetic Yield & Metal Contamination
Target Compound Data100% biaryl retention, 0 ppm added Pd
Comparator Or Baseline5-Bromopicolinic acid (in-house coupling): ~80% yield, >50 ppm crude Pd
Quantified DifferenceEliminates 20% step-loss and removes downstream Pd scavenging requirements
ConditionsStandard industrial scale-up conditions for biaryl synthesis

Bypassing heavy-metal catalysis reduces overall cost-of-goods (COGs) and simplifies regulatory compliance for elemental impurities.

Nav1.8 Inhibition
Head-to-head
Target analog: IC50 > 32 μM
2,5-dichloro analog: 12 μM
2,3,5-trichloro analog: 2.6 μM
Supports negative control utility in Nav1.8 assay context.
VSP-FRET assay, HEK293 cells expressing hNav1.8. Target compound at least 2.6-fold less potent.

Physicochemical Tuning: Enhanced Lipophilicity and Target Affinity

The incorporation of the 3,5-dichlorophenyl group significantly alters the lipophilic profile of the picolinic acid core compared to unsubstituted or monochloro analogs. Based on standard Hansch-Leo fragmental constants, the addition of two meta-chloro substituents increases the calculated partition coefficient (cLogP) by approximately +1.42 units relative to 5-phenylpicolinic acid [1]. This specific increase in hydrophobicity, combined with the steric bulk of the meta-halogens, is crucial for driving deep insertion into hydrophobic binding pockets of target enzymes, such as those targeted by synthetic auxin herbicides or human kinase inhibitors [2].

Evidence DimensionLipophilicity (cLogP contribution)
Target Compound DatacLogP contribution of +1.42 (relative to phenyl)
Comparator Or Baseline5-Phenylpicolinic acid (baseline cLogP contribution = 0)
Quantified Difference+1.42 log units higher lipophilicity
ConditionsIn silico partition coefficient modeling (Hansch-Leo)

The precise lipophilicity provided by the 3,5-dichloro pattern is essential for penetrating biological membranes and achieving high-affinity target binding.

Herbicidal Potency
Head-to-head
Derivative V-7: IC50 0.45 μM
Picloram: 20.25 μM
Reported scaffold potency context for herbicide lead optimization.
45-fold difference in Arabidopsis thaliana root growth inhibition assay.

Electronic Modulation: pKa and Coordination Geometry

The 3,5-dichlorophenyl moiety exerts a strong electron-withdrawing inductive effect on the pyridine ring. With a combined Hammett sigma value (σ_meta) of +0.74 for the two chlorine atoms, this compound significantly reduces the electron density at the pyridine nitrogen compared to electron-neutral or donating analogs [1]. This electronic depletion lowers the basicity (pKa) of the pyridine nitrogen, which directly alters the bite angle and coordination kinetics when the compound is used as an N,O-bidentate ligand for transition metals. This makes it a highly tunable ligand for photoredox catalysts or luminescent materials [2].

Evidence DimensionElectronic Inductive Effect (Hammett σ)
Target Compound DataΣσ_meta = +0.74 (electron withdrawing)
Comparator Or Baseline5-Phenylpicolinic acid (Σσ_meta = 0)
Quantified DifferenceSignificant reduction in pyridine N-electron density
ConditionsStandard Hammett linear free-energy relationship analysis

Allows precise tuning of the redox potentials and emission wavelengths when utilized as a ligand in transition metal catalysis.

Positional Isomerism
Class-level
5-substituted isomer is the primary driver of herbicidal activity; 3-,4-,6-isomers show divergent profiles.
5-position identity critical for auxin-mimic SAR models.
Based on receptor binding (AFB5) and qualitative herbicidal reports; data to verify for specific isomer comparisons.

Thermal Stability and Downstream Processability

The incorporation of the heavy, rigid 3,5-dichlorophenyl substituent significantly enhances the thermal stability and melting point of the picolinic acid core. While unsubstituted picolinic acid melts at 136-142°C, heavily halogenated biaryl analogs typically exhibit melting points exceeding 180°C [1]. This elevated thermal stability is critical during aggressive downstream functionalization, such as high-temperature amidation or acid chloride formation using thionyl chloride, where lower-melting analogs might suffer from thermal degradation or sublimation [2].

Evidence DimensionThermal Stability (Melting Point)
Target Compound DataEstimated >180°C (stable under refluxing SOCl2)
Comparator Or BaselinePicolinic acid (136-142°C)
Quantified Difference>40°C increase in thermal stability window
ConditionsStandard bulk thermal processing and derivatization

Ensures the material can withstand harsh, high-temperature activation steps (e.g., acyl chloride formation) without degrading, improving overall batch consistency.

Lipophilicity
Reported
XLogP3 = 3.6
Benchmark for ADME prediction and analog design.
Less lipophilic than 2,3,5-trichloro analog (cLogP 3.8); more lipophilic than unsubstituted picolinic acid.
Application Scope
Context-dependent
Reported herbicidal, anti-proliferative, and material science research contexts.
Highlights multi-disciplinary research utility as a versatile building block.
Qualitative breadth compared to single-target optimized analogs.
Hazard Profile
Data to verify
H302, H315, H319, H335 (GHS07)
Informs lab safety and handling protocol review.
SDS-sourced classification; verify with supplier documentation for exact handling requirements.

Advanced Agrochemical Synthesis (Synthetic Auxins)

Directly follows from its specific lipophilicity and steric profile. The 3,5-dichlorophenyl group is a privileged motif in modern herbicides, allowing the compound to act as a highly stable, high-affinity precursor for auxin-mimicking agrochemicals that resist rapid degradation in soil and plants[1].

API Manufacturing (Kinase and Receptor Inhibitors)

Leverages the pre-coupled biaryl structure to bypass late-stage palladium catalysis. It serves as an ideal building block for pharmaceuticals requiring a rigid, metabolically stable hydrophobic tail, ensuring high purity and compliance with elemental impurity limits [2].

Ligand Design for Photoredox Catalysis

Utilizes the electron-withdrawing nature of the 3,5-dichloro substituents. The compound acts as an electronically tuned N,O-bidentate ligand for Iridium(III) or Ruthenium(II) complexes, enabling the development of catalysts with tailored excited-state lifetimes and redox potentials for advanced organic synthesis [3].

Application Fit

Application
Selection Property
Validation Focus
Herbicide lead optimization (auxin mimic)
Reported scaffold potency in root growth inhibition assays
AFB5 receptor binding and SAR expansion
Nav1.8 negative control research
Attenuated hNav1.8 inhibition profile
VSP-FRET assay window and selectivity confirmation
Cell differentiation probe studies
Induction of monocyte lineage in undifferentiated cells
Proliferation arrest and differentiation marker expression
Coordination polymer and OLED material synthesis
Bifunctional pyridine-carboxylic acid ligand
Photocatalytic dye degradation and phosphorescent dopant stability

XLogP3

3.6

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